3-Bromo-5-phenyl-1,2,4-oxadiazole
Overview
Description
3-Bromo-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the third position and a phenyl group at the fifth position of the oxadiazole ring
Mechanism of Action
Target of Action
activities . In the context of tuberculosis, oxadiazoles have been found to target decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), an enzyme involved in the biogenesis of the mycobacterial cell wall .
Mode of Action
Oxadiazoles have been reported to interfere with protein pathways and differentially expressed gene analysis in bacteria . In the case of tuberculosis, oxadiazoles inhibit DprE1, disrupting the synthesis of the mycobacterial cell wall and thereby inhibiting the growth of the bacteria .
Biochemical Pathways
It is known that oxadiazoles can disrupt the growth and pathogenicity of certain bacteria by interfering with pathways associated with bacterial virulence .
Pharmacokinetics
Some oxadiazole derivatives have been found to be lipophilic in nature and should cross the blood–brain barrier (log p > 26) . This suggests that 3-Bromo-5-phenyl-1,2,4-oxadiazole may have similar properties, but further studies are needed to confirm this.
Result of Action
Oxadiazoles have been reported to exhibit antibacterial activities . In the context of tuberculosis, oxadiazoles have been found to show cidality against Mycobacterium tuberculosis growing in host macrophages .
Action Environment
Safety data suggests that dust formation should be avoided and the compound should be handled in a well-ventilated place
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of benzonitrile with bromine and hydroxylamine to form the intermediate amidoxime, which then undergoes cyclization to yield the oxadiazole ring . The reaction conditions often involve refluxing in a suitable solvent such as ethanol or tetrahydrofuran (THF) under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors are employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with various dienophiles to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a base such as potassium carbonate.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Cycloaddition Reactions: These reactions often require catalysts such as palladium or copper salts and are conducted under inert atmospheres.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while cycloaddition reactions can produce fused heterocyclic compounds .
Scientific Research Applications
3-Bromo-5-phenyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It has been investigated for its potential as an anti-infective agent, showing activity against bacterial and viral pathogens.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1,2,4-oxadiazole: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-1,2,4-oxadiazole: Lacks the phenyl group, affecting its electronic properties and biological activity.
Uniqueness
3-Bromo-5-phenyl-1,2,4-oxadiazole is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
3-bromo-5-phenyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLDWMUZNIQXET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415852 | |
Record name | 3-bromo-5-phenyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23432-94-2 | |
Record name | 3-Bromo-5-phenyl-1,2,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23432-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-bromo-5-phenyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-phenyl-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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